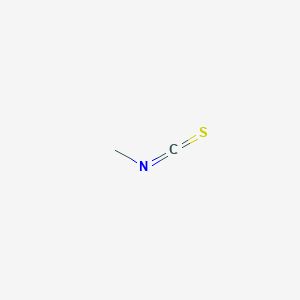
6-Methoxy-2-methylnicotinaldehyde
Descripción general
Descripción
6-Methoxy-2-methylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 6-Methoxy-2-methylnicotinaldehyde involves various chemical reactions. It has a molecular weight of 151.16 and is usually stored at temperatures between 2-8°C in an inert atmosphere .Molecular Structure Analysis
The InChI code for 6-Methoxy-2-methylnicotinaldehyde is1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Methoxy-2-methylnicotinaldehyde is a solid at room temperature . It has a molecular weight of 151.16 . The compound is stable in an inert atmosphere and at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Research
“6-Methoxy-2-methylnicotinaldehyde” is a compound with the molecular formula C8H9NO2 . It is used in chemical research due to its unique structure and properties . The compound is available in solid form and is stored under an inert atmosphere at temperatures between 2-8°C .
Pharmacological Applications
There is interest in nicotine-related alkaloids like “6-Methoxy-2-methylnicotinaldehyde” for pharmaceutical applications . These applications include smoking cessation and treatment of central nervous system disorders such as Parkinson’s, Tourette’s, and ADHD .
Toxicological Assessment
Toxicological assessments have been conducted on “6-Methoxy-2-methylnicotinaldehyde” and compared to pharmaceutical grade (S)-nicotine . The assessments include in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) which demonstrated that “6-Methoxy-2-methylnicotinaldehyde” salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
Analytical Chemistry
“6-Methoxy-2-methylnicotinaldehyde” is used in analytical chemistry . Its unique structure and properties make it a valuable compound for various analytical techniques.
Biopharma Production
In the field of biopharma production, “6-Methoxy-2-methylnicotinaldehyde” can be used due to its unique chemical properties .
Controlled Environment and Cleanroom Solutions
“6-Methoxy-2-methylnicotinaldehyde” can be used in controlled environment and cleanroom solutions . Its stability and specific properties make it suitable for use in these highly controlled environments.
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have shown potential antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the conversion of ammonia (nh3) to hydroxylamine (nh2oh) and nh2oh to nitrite (no2-) in nitrosomonas europaea, a bacterium involved in nitrification . This suggests that 6-Methoxy-2-methylnicotinaldehyde may block both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Biochemical Pathways
The inhibition of the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways suggests that it could impact the nitrification process in bacteria .
Result of Action
The inhibition of key enzymatic pathways in nitrosomonas europaea suggests that it could potentially suppress nitrification, affecting nitrogen cycling in the environment .
Action Environment
It’s worth noting that the activity of similar compounds has been found to be reduced due to biodegradation by soil microbes .
Propiedades
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSLKBORRBHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473684 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylnicotinaldehyde | |
CAS RN |
156094-77-8 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)



![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)



![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
